Cas no 1334499-79-4 (1,6-DIAZASPIRO[4.5]DECANE 2HCL)
1,6-DIAZASPIRO[4.5]DECANE 2HCL Chemical and Physical Properties
Names and Identifiers
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- 1,6-DIAZASPIRO[4.5]DECANE 2HCL
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- Inchi: 1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H
- InChI Key: CZNLHJZAYHTZKR-UHFFFAOYSA-N
- SMILES: N1C2(CCCCN2)CCC1.[H]Cl.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
1,6-DIAZASPIRO[4.5]DECANE 2HCL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207932-1g |
1,6-Diazaspiro[4.5]decane dihydrochloride |
1334499-79-4 | 95% | 1g |
$2634 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329000-1g |
1,6-Diazaspiro[4.5]decane dihydrochloride |
1334499-79-4 | 97% | 1g |
¥18256.0 | 2023-04-03 |
1,6-DIAZASPIRO[4.5]DECANE 2HCL Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1,6-DIAZASPIRO[4.5]DECANE 2HCL
Introduction to 1,6-DIAZASPIRO[4.5]DECANE 2HCL (CAS No. 1334499-79-4)
The compound 1,6-DIAZASPIRO[4.5]DECANE 2HCL, identified by the CAS number 1334499-79-4, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic diamine derivative has garnered significant attention due to its unique structural framework and potential applications in medicinal chemistry. The spirocyclic core, consisting of a nitrogen-nitrogen bridge within a decane backbone, imparts distinctive electronic and steric properties that make it a valuable scaffold for drug design.
Recent advancements in chemical biology have highlighted the importance of spirocyclic compounds in modulating biological pathways. The nitrogen-rich environment of 1,6-DIAZASPIRO[4.5]DECANE 2HCL suggests its utility in interactions with biological targets, particularly enzymes and receptors that are sensitive to nitrogen-containing heterocycles. This has opened up avenues for exploring its role in the development of novel therapeutic agents.
The synthesis of 1,6-DIAZASPIRO[4.5]DECANE 2HCL involves intricate organic transformations that highlight the ingenuity of modern synthetic methodologies. The spirocyclic structure is typically constructed through multi-step processes, often involving cyclization reactions that establish the rigid framework. The presence of two amine groups (as the diamine) provides multiple sites for functionalization, enabling chemists to tailor the molecule for specific biological activities.
In the context of drug discovery, 1,6-DIAZASPIRO[4.5]DECANE 2HCL has been explored as a potential lead compound for various therapeutic applications. Its structural motif is reminiscent of known bioactive molecules, suggesting that it may exhibit similar pharmacological properties. For instance, spirocyclic diamines have been reported to interact with metal ions and enzymes, making them candidates for treatments targeting metalloproteinases and other enzyme-mediated diseases.
One of the most compelling aspects of 1,6-DIAZASPIRO[4.5]DECANE 2HCL is its versatility in medicinal chemistry. The spirocyclic core can be modified to enhance solubility, improve metabolic stability, or fine-tune binding affinity to biological targets. This flexibility has led to several research groups investigating its derivatives as potential candidates for treating conditions such as inflammation, neurodegenerative diseases, and infectious disorders.
The pharmacokinetic profile of 1,6-DIAZASPIRO[4.5]DECANE 2HCL is another area of active investigation. Researchers are keen to understand how the spirocyclic structure influences absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest that the rigid framework may enhance binding affinity while potentially reducing susceptibility to enzymatic degradation.
Computational modeling has played a crucial role in elucidating the interactions between 1,6-DIAZASPIRO[4.5]DECANE 2HCL and biological targets. Molecular docking studies have identified potential binding pockets on enzymes and receptors where this compound may exert its effects. These virtual screenings have guided experimental efforts by predicting which modifications are likely to improve potency and selectivity.
The future prospects for 1,6-DIAZASPIRO[4.5]DECANE 2HCL are promising, with ongoing research aimed at optimizing its chemical properties for therapeutic use. Collaborative efforts between synthetic chemists and biologists are essential to translate this compound from a laboratory curiosity into a viable drug candidate. As our understanding of biological systems continues to grow, molecules like 1,6-DIAZASPIRO[4.5]DECANE 2HCL will undoubtedly play a pivotal role in shaping the next generation of pharmaceuticals.
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